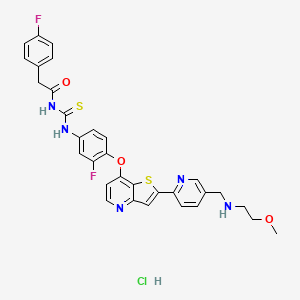

Glesatinib hydrochloride

Description

Properties

IUPAC Name |

N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27F2N5O3S2.ClH/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19;/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVXGVPWXBWWEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClF2N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

656.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glesatinib Hydrochloride: A Technical Guide to its Core Target Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib hydrochloride (formerly MGCD265) is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] This technical guide provides an in-depth overview of the core target pathways of Glesatinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. Glesatinib's primary targets include the MET and AXL receptor tyrosine kinases (RTKs). It also exhibits inhibitory activity against a range of other kinases, including those in the VEGFR, TIE-2, and RON families.[1][2][3] A notable characteristic of Glesatinib is its dual inhibition of the MET and Smoothened (SMO) pathways, as well as its ability to counteract P-glycoprotein (P-gp) mediated multidrug resistance.[3][4]

Core Target Pathways and Mechanism of Action

Glesatinib exerts its anti-neoplastic effects through the inhibition of several critical signaling pathways implicated in tumor growth, proliferation, survival, and angiogenesis.

MET and AXL Signaling

Glesatinib is a potent inhibitor of both MET and AXL, two RTKs frequently dysregulated in various cancers, including non-small cell lung cancer (NSCLC).[5][6]

The MET signaling pathway , upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream events that promote cell proliferation, survival, and motility. Glesatinib, with a type II binding mode, effectively inhibits MET phosphorylation, leading to the suppression of downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This unique binding mode also allows Glesatinib to overcome resistance to type I MET inhibitors that can be conferred by mutations in the MET activation loop.

The AXL signaling pathway is another key target. AXL, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is involved in cell survival, migration, and invasion. Overexpression of AXL has been associated with poor prognosis and drug resistance. Glesatinib's inhibition of AXL further contributes to its broad anti-tumor activity.

SMO (Hedgehog) Signaling Pathway

Glesatinib also functions as an inhibitor of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway.[4][7] The Hh pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the development and progression of various cancers. Inhibition of SMO by Glesatinib disrupts the downstream signaling cascade that leads to the activation of GLI transcription factors, thereby suppressing the expression of genes involved in cell proliferation and survival.

P-glycoprotein (P-gp) Mediated Multidrug Resistance

In addition to its kinase inhibitory activity, Glesatinib has been shown to antagonize P-glycoprotein (P-gp) mediated multidrug resistance (MDR).[3][4] P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy. Glesatinib can inhibit the function of P-gp, leading to increased intracellular accumulation of co-administered anticancer drugs and potentially reversing MDR.

Quantitative Data

The inhibitory activity of Glesatinib against its key kinase targets has been quantified using various in vitro assays. The following table summarizes the available IC50 values.

| Target Kinase | IC50 (nM) | Reference |

| MET (Wild-Type) | 19 | [8] |

| VEGFR2 | 172 | [8] |

| AXL | < 75 | [8] |

| MERTK | < 75 | [8] |

| PDGFR family | < 75 | [8] |

| TIE-2 | Target | [2] |

| RON | Target | [2] |

| SMO | Target | [4][7] |

Note: For AXL, MERTK, and the PDGFR family, a specific IC50 value was not provided in the cited source, but inhibition was observed at concentrations below 75 nM. TIE-2, RON, and SMO are confirmed targets, but specific IC50 values were not found in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of Glesatinib's activity.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Glesatinib against purified kinase domains.

Methodology:

-

Recombinant kinase domains (e.g., MET, VEGFR2) are incubated with a fluorescently labeled ATP-competitive tracer.

-

Binding of the tracer to the kinase results in a high fluorescence resonance energy transfer (FRET) signal.

-

Glesatinib is added in increasing concentrations.

-

Competitive binding of Glesatinib to the ATP-binding pocket of the kinase displaces the tracer, leading to a decrease in the FRET signal.

-

The IC50 value is calculated as the concentration of Glesatinib that causes a 50% reduction in the FRET signal.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To assess the effect of Glesatinib on the viability of cancer cell lines.

Methodology:

-

Cancer cells (e.g., NSCLC cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of Glesatinib or vehicle control.

-

After a specified incubation period (e.g., 72 hours), the CellTiter-Glo® reagent is added to each well.

-

This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

-

Luminescence is measured using a plate reader.

-

The IC50 value is determined as the concentration of Glesatinib that reduces cell viability by 50% compared to the vehicle-treated control.

Western Blotting

Objective: To analyze the effect of Glesatinib on the phosphorylation status of target kinases and downstream signaling proteins.

Methodology:

-

Cancer cells are treated with Glesatinib or vehicle control for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-MET, MET, p-AKT, AKT, p-ERK, ERK).

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

A chemiluminescent substrate is added, which reacts with HRP to produce light.

-

The light signal is captured on X-ray film or with a digital imager to visualize the protein bands.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of Glesatinib in a living organism.

Methodology:

-

Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

The treatment group receives Glesatinib orally at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

Glesatinib hydrochloride is a multi-targeted tyrosine kinase inhibitor with a well-defined mechanism of action against key oncogenic pathways, including MET, AXL, and SMO. Its ability to overcome resistance to other MET inhibitors and to counteract P-gp-mediated multidrug resistance highlights its potential as a valuable therapeutic agent in oncology. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working to further elucidate and leverage the therapeutic potential of Glesatinib.

References

- 1. Phase I Study Evaluating Glesatinib (MGCD265), An Inhibitor of MET and AXL, in Patients with Non-small Cell Lung Cancer and Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. inderocro.com [inderocro.com]

- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Glesatinib Hydrochloride: A Technical Guide to a Dual c-MET and SMO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib hydrochloride (formerly MGCD265) is a potent, orally bioavailable small molecule inhibitor that uniquely targets two distinct and critical oncogenic signaling pathways: the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase and the Smoothened (SMO) receptor of the Hedgehog (Hh) signaling pathway.[1][2] Aberrant activation of both the c-MET and Hedgehog pathways is implicated in the development, progression, and resistance to therapy in numerous human cancers. By dually targeting these pathways, Glesatinib presents a promising therapeutic strategy to overcome resistance mechanisms and improve patient outcomes in various malignancies, particularly in non-small cell lung cancer (NSCLC).[1][2] This technical guide provides an in-depth overview of Glesatinib hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.

Mechanism of Action: Dual Inhibition of c-MET and SMO

Glesatinib exhibits its anti-tumor activity by competitively binding to the ATP-binding sites of both c-MET and SMO, thereby inhibiting their downstream signaling cascades.

c-MET Inhibition

The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways are crucial for cell proliferation, survival, migration, and invasion.[2][3][4][5][6] Dysregulation of c-MET signaling, through amplification, mutation, or overexpression, is a known driver of tumorigenesis and metastasis in a variety of solid tumors.[5] Glesatinib effectively blocks the phosphorylation and activation of c-MET, leading to the suppression of these oncogenic signals.

SMO Inhibition

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis.[7][8][9] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO.[9] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation.[7][9] Aberrant activation of this pathway, often through mutations in PTCH or SMO, is a key driver in cancers such as basal cell carcinoma and medulloblastoma.[10][11] Glesatinib acts as an antagonist of SMO, preventing the activation of downstream GLI-mediated transcription.

Quantitative Data

The following tables summarize the key quantitative data for Glesatinib hydrochloride from preclinical and clinical studies.

Table 1: In Vitro Efficacy - IC50 Values

| Target/Cell Line | Description | IC50 (µM) | Reference(s) |

| c-MET | |||

| NSCLC H1299 | Non-Small Cell Lung Cancer | 0.08 | [1] |

| P-glycoprotein (P-gp) Overexpressing Cancer Cells | |||

| KB-C2 | P-gp overexpressing cancer cells | 5 - 10 | [2] |

| SW620/Ad300 | P-gp overexpressing cancer cells | 5 - 10 | [2] |

| HEK293/ABCB1 | P-gp overexpressing cancer cells | 5 - 10 | [2] |

| Parental Cancer Cells | |||

| KB-3-1 | Parental cancer cells | 5 - 10 | [2] |

| SW620 | Parental cancer cells | 5 - 10 | [2] |

| HEK293 | Parental cancer cells | 5 - 10 | [2] |

Table 2: In Vivo Efficacy in Xenograft Models

| Cancer Type | Animal Model | Glesatinib Hydrochloride Dose | Outcome | Reference(s) |

| Non-Small Cell Lung Cancer (NSCLC) | Mouse | 15 mg/kg/day (orally) for 40 weeks | Significant decrease in tumor size | [1] |

Table 3: Clinical Efficacy (Phase II Study - NCT02544633)

| Parameter | Value | Patient Population | Reference(s) |

| Overall Response Rate (ORR) | |||

| Overall | 11.8% | Advanced, previously treated NSCLC with MET activating mutations or amplification | [3][5] |

| MET Activating Mutations (Tumor Testing) | 10.7% | Advanced, previously treated NSCLC with MET activating mutations or amplification | [3][5] |

| MET Activating Mutations (ctDNA Testing) | 25.0% | Advanced, previously treated NSCLC with MET activating mutations or amplification | [3][5] |

| MET Amplification (Tumor Testing) | 15.0% | Advanced, previously treated NSCLC with MET activating mutations or amplification | [3][5] |

| Median Progression-Free Survival (PFS) | 4.0 months | Advanced, previously treated NSCLC with MET activating mutations or amplification | [3][5] |

| Median Overall Survival (OS) | 7.0 months | Advanced, previously treated NSCLC with MET activating mutations or amplification | [3][5] |

Table 4: Clinical Pharmacokinetics (Phase I Study - NCT00697632)

| Formulation | Dose | Key Findings | Reference(s) |

| Free-base suspension (FBS) capsule | 1050 mg BID | MTD identified | [4][6] |

| Spray-dried dispersion (SDD) tablet | 750 mg BID | MTD identified; selected as the preferred formulation and dose | [4][6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Glesatinib on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., KB-3-1, KB-C2, SW620, SW620/Ad300, HEK293/pcDNA3.1, HEK293/ABCB1)

-

Glesatinib hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell culture medium and supplements

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of Glesatinib hydrochloride for 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.[2]

In Vivo Tumor Xenograft Study

This protocol describes the evaluation of Glesatinib's anti-tumor efficacy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for implantation

-

Glesatinib hydrochloride formulated for oral administration

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Subcutaneously inject cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer Glesatinib hydrochloride orally to the treatment group at a predetermined dose and schedule (e.g., 15 mg/kg/day).

-

Administer a vehicle control to the control group.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.[1]

[3H]-Paclitaxel Accumulation and Efflux Assay

This assay is used to determine the effect of Glesatinib on the function of the P-glycoprotein (P-gp) transporter.

Materials:

-

P-gp overexpressing cells (e.g., KB-C2) and their parental cells (e.g., KB-3-1)

-

[3H]-paclitaxel

-

Glesatinib hydrochloride

-

Scintillation counter

Procedure: Accumulation Assay:

-

Pre-incubate the cells with or without Glesatinib for a specified time.

-

Add [3H]-paclitaxel and incubate.

-

Wash the cells with ice-cold PBS to remove extracellular radioactivity.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

Efflux Assay:

-

Load the cells with [3H]-paclitaxel.

-

Wash the cells to remove extracellular radioactivity.

-

Incubate the cells in a fresh medium with or without Glesatinib for various time points.

-

Measure the amount of [3H]-paclitaxel remaining in the cells at each time point.[2]

Visualizations

Signaling Pathways

Caption: The c-MET signaling pathway and the inhibitory action of Glesatinib.

Caption: The Hedgehog signaling pathway and the inhibitory action of Glesatinib on SMO.

Experimental Workflow

Caption: A typical workflow for an in vitro cell viability (MTT) assay.

Conclusion

Glesatinib hydrochloride is a novel dual inhibitor of c-MET and SMO with demonstrated preclinical and clinical activity in various cancer models, particularly in NSCLC with MET alterations. Its unique mechanism of targeting two distinct oncogenic pathways provides a strong rationale for its continued development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data and methodologies to aid researchers and drug development professionals in further exploring the potential of Glesatinib.

References

- 1. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. Phase I Study Evaluating Glesatinib (MGCD265), An Inhibitor of MET and AXL, in Patients with Non-small Cell Lung Cancer and Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

Glesatinib Hydrochloride: A Technical Guide for Researchers in Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib hydrochloride (formerly MGCD265 hydrochloride) is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor that has been investigated for the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It primarily targets the MET (Mesenchymal-Epithelial Transition factor) and AXL receptor tyrosine kinases, which are key drivers in the pathogenesis and progression of NSCLC when dysregulated.[2][4][5] Glesatinib has also been shown to inhibit Smoothened (SMO), a component of the Hedgehog signaling pathway, and to antagonize P-glycoprotein (P-gp) mediated multidrug resistance.[3][6][7] This technical guide provides a comprehensive overview of glesatinib, its mechanism of action, preclinical and clinical data in NSCLC, and detailed experimental protocols.

Mechanism of Action

Glesatinib is a type II MET inhibitor, which is distinct from the binding mode of type I inhibitors like crizotinib.[1] This allows glesatinib to be active against certain mutations that confer resistance to type I inhibitors.[1] Its targets include MET, AXL, VEGFR1/2/3, RON, and TIE-2.[5][8] By inhibiting these receptor tyrosine kinases, glesatinib disrupts downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.[9]

MET Signaling Pathway and Glesatinib's Point of Intervention

Dysregulation of the MET signaling pathway, often through MET exon 14 skipping mutations or gene amplification, is a known oncogenic driver in a subset of NSCLC cases.[1][2] Glesatinib directly inhibits the kinase activity of the MET receptor, thereby blocking downstream signaling.

Overcoming Resistance to Type I MET Inhibitors

Acquired resistance to type I MET inhibitors can occur through secondary mutations in the MET activation loop, such as D1228N and Y1230C/H.[1] Glesatinib's type II binding mode allows it to remain effective against these mutations.[1]

Preclinical Data

In Vitro Studies

Glesatinib has demonstrated potent inhibition of MET phosphorylation and cell viability in various NSCLC cell lines.[1]

| Cell Line | MET Alteration | IC50 (µM) | Reference |

| NCI-H441 | Low-level MET amplification | Not specified | [1] |

| NCI-H596 | METex14 del | Not specified | [1] |

| Hs746T | METex14 del and amplification | Not specified | [1] |

| H1299 | Not specified | 0.08 | [3] |

| KB-C2 | P-gp overexpressing | 5-10 | [3] |

| SW620/Ad300 | P-gp overexpressing | 5-10 | [3] |

| HEK293/ABCB1 | P-gp overexpressing | 5-10 | [3] |

Data presented as reported in the cited literature. "Not specified" indicates that the exact value was not provided in the abstract.

In Vivo Studies

In patient-derived xenograft (PDX) models of NSCLC with MET exon 14 deletion mutations, glesatinib treatment resulted in significant tumor regression.[1] A daily oral dose of 60 mg/kg was generally well-tolerated in mice and achieved clinically relevant plasma concentrations.[1] In another in vivo model, a daily oral dose of 15 mg/kg for 40 weeks led to a significant decrease in tumor size.[3]

Clinical Data

Phase I Study (NCT00697632)

A Phase I study evaluated the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RP2D) of glesatinib in patients with advanced solid tumors.[10][11] Different formulations were tested to improve bioavailability.[10][11]

| Formulation | MTD |

| Free-base suspension (FBS) capsule | 1050 mg twice daily |

| Spray-dried dispersion (SDD) tablet | 750 mg twice daily |

The SDD 750 mg twice daily dose was selected as the RP2D.[10][11] In patients with NSCLC harboring MET/AXL mutations or amplification, the objective response rate (ORR) was 25.9%.[10][11] For the subset of patients with MET-activating mutations, the ORR was 30.0%, with all partial responses occurring in patients with MET exon 14 deletion mutations.[10][11]

Phase II Study (NCT02544633)

This open-label, single-arm Phase II study investigated the efficacy and safety of glesatinib in patients with advanced, previously treated NSCLC with MET activating alterations.[2][4] The study was terminated early by the sponsor due to modest clinical activity.[4]

| Patient Cohort | N | ORR |

| Overall | 68 | 11.8% |

| METex14 skipping (tumor tissue) | 28 | 10.7% |

| METex14 skipping (ctDNA) | 8 | 25.0% |

| MET amplification (tumor tissue) | 20 | 15.0% |

| MET amplification (ctDNA) | 12 | 0% |

The median progression-free survival (PFS) was 4.0 months, and the median overall survival (OS) was 7.0 months.[4]

Safety and Tolerability

The most common treatment-related adverse events reported in clinical trials include:[4][10][11]

| Adverse Event | Frequency (Phase II) | Frequency (Phase I - FBS) | Frequency (Phase I - SDD) |

| Diarrhea | 82.4% | 83.3% | 75.0% |

| Nausea | 50.0% | 57.1% | 30.6% |

| Increased Alanine Aminotransferase (ALT) | 41.2% | 45.2% | 30.6% |

| Fatigue | 38.2% | Not specified | Not specified |

| Increased Aspartate Aminotransferase (AST) | 36.8% | 47.6% | 27.8% |

| Vomiting | Not specified | 45.2% | 25.0% |

Glesatinib had an acceptable safety profile in patients with advanced, pre-treated NSCLC.[4]

Experimental Protocols

In Vitro Cell Viability Assay

A representative protocol for assessing the effect of glesatinib on cell viability is the MTT assay.

Methodology:

-

Cell Culture: NSCLC cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of glesatinib hydrochloride for a specified duration (e.g., 72 hours).[3]

-

MTT Assay: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Data Analysis: The absorbance is measured using a microplate reader, and IC50 values are calculated.

In Vivo Xenograft Studies

Methodology:

-

Animal Model: Immunocompromised mice (e.g., SCID mice) are used.

-

Tumor Implantation: NSCLC cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Glesatinib is administered orally at a specified dose and schedule (e.g., 60 mg/kg daily).[1]

-

Tumor Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis.

Clinical Trial Protocol (Phase II - NCT02544633)

Study Design: An open-label, single-agent, multi-national trial.[2]

Patient Population: Patients with advanced NSCLC who have failed at least one prior platinum-based chemotherapy regimen and have MET gene alterations (amplification or mutations, including exon 14 skipping).[2]

Intervention: Glesatinib administered orally. Two formulations were investigated: a free-base suspension (FBS) capsule at 1050 mg BID and a spray-dried dispersion (SDD) tablet at 750 mg BID.[4]

Endpoints:

Conclusion

Glesatinib hydrochloride is a potent, orally active inhibitor of MET and AXL that has shown antitumor activity in preclinical models and early clinical trials in NSCLC, particularly in patients with MET exon 14 skipping mutations.[1][10][11] Its distinct type II binding mode allows it to overcome some mechanisms of resistance to type I MET inhibitors.[1] While a Phase II study was terminated due to modest clinical activity, which may be related to suboptimal drug bioavailability, the data generated provides valuable insights for the development of future MET inhibitors and treatment strategies for MET-driven NSCLC.[4] Further research may explore glesatinib in combination with other agents or in more precisely defined patient populations.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Mirati Therapeutics Initiates Glesatinib (MGCD265) Phase 2 Trial In Non-Small Cell Lung Cancer (NSCLC) [prnewswire.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 11. Phase I Study Evaluating Glesatinib (MGCD265), An Inhibitor of MET and AXL, in Patients with Non-small Cell Lung Cancer and Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Glesatinib Hydrochloride: A Technical Guide to Overcoming P-glycoprotein-Mediated Multidrug Resistance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Glesatinib hydrochloride's potential to counteract multidrug resistance (MDR) in cancer cells. MDR is a significant hurdle in cancer chemotherapy, often leading to treatment failure.[1][2] One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells.[1][3] Glesatinib, a dual inhibitor of c-Met and SMO, has demonstrated the ability to reverse P-gp-mediated MDR, suggesting a promising new application for this compound in clinical settings.[1][2]

Core Mechanism of Action in Multidrug Resistance

Glesatinib antagonizes P-gp-mediated MDR by directly inhibiting the transporter's efflux function.[1] This action increases the intracellular concentration of co-administered chemotherapeutic agents in resistant cancer cells.[1] Notably, Glesatinib achieves this without altering the expression or cellular localization of P-gp.[1] The proposed mechanism involves Glesatinib stimulating the ATPase activity of P-gp in a dose-dependent manner, which is a characteristic of P-gp inhibitors.[1] Molecular docking studies further support this by indicating that Glesatinib interacts with human P-gp through the formation of several hydrogen bonds.[1]

Signaling Pathway of P-glycoprotein Efflux and Glesatinib Inhibition

Caption: P-gp mediated drug efflux and its inhibition by Glesatinib.

Quantitative Data on Glesatinib's Efficacy

Glesatinib has been shown to significantly re-sensitize P-gp-overexpressing cancer cells to various chemotherapeutic agents. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxicity of Glesatinib in Parental and P-gp Overexpressing Cell Lines

| Cell Line | Type | IC50 of Glesatinib (μM) |

| KB-3-1 | Parental | 5 - 10 |

| KB-C2 | P-gp Overexpressing | 5 - 10 |

| SW620 | Parental | 5 - 10 |

| SW620/Ad300 | P-gp Overexpressing | 5 - 10 |

| HEK293 | Parental | 5 - 10 |

| HEK293/ABCB1 | P-gp Overexpressing | 5 - 10 |

| Data sourced from Cui et al., 2019.[1][4] |

Table 2: Reversal of P-gp-Mediated Multidrug Resistance by Glesatinib

| Cell Line | Chemotherapeutic | IC50 (nM) without Glesatinib | IC50 (nM) with Glesatinib (3 μM) | Resistance Fold |

| KB-C2 | Doxorubicin | >10000 | 18.23 ± 2.11 | 438 |

| Paclitaxel | 1201.00 ± 101.12 | 10.21 ± 1.03 | 117.6 | |

| Colchicine | 1121.00 ± 98.34 | 12.32 ± 1.21 | 91.0 | |

| SW620/Ad300 | Doxorubicin | >10000 | 25.34 ± 2.54 | 394.6 |

| Paclitaxel | 2301.00 ± 210.98 | 29.87 ± 3.01 | 77.0 | |

| Colchicine | 2109.00 ± 198.76 | 21.09 ± 2.11 | 100.0 | |

| Data represents the mean ± SD from three independent experiments. Resistance fold is calculated relative to the parental cell line. Sourced from Cui et al., 2019.[1] |

Table 3: Effect of Glesatinib on Intracellular Accumulation of [³H]-Paclitaxel

| Cell Line | Treatment | Intracellular [³H]-Paclitaxel (dpm/10⁶ cells) |

| KB-C2 | Control | 150 ± 15 |

| Glesatinib (1 μM) | 450 ± 40 | |

| Glesatinib (3 μM) | 750 ± 65 | |

| SW620/Ad300 | Control | 200 ± 20 |

| Glesatinib (1 μM) | 550 ± 50 | |

| Glesatinib (3 μM) | 800 ± 70 | |

| Data represents the mean ± SD from three independent experiments. Sourced from Cui et al., 2019.[1] |

Detailed Experimental Protocols

The following are the methodologies for the key experiments that have elucidated the role of Glesatinib in overcoming MDR.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (both parental and P-gp overexpressing) were seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Drug Incubation: After 24 hours of incubation to allow for cell attachment, cells were treated with various concentrations of Glesatinib or chemotherapeutic agents (Doxorubicin, Paclitaxel, Colchicine) for 72 hours. For reversal experiments, cells were co-incubated with a chemotherapeutic agent and a fixed concentration of Glesatinib.

-

MTT Addition: Following the 72-hour incubation, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

Formazan Solubilization: The plates were incubated for another 4 hours at 37°C. The medium was then removed, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

P-gp ATPase Activity Assay

-

Membrane Vesicle Preparation: P-gp-rich membrane vesicles were prepared from P-gp overexpressing cells.

-

Assay Reaction: The ATPase activity was measured as the inorganic phosphate (Pi) released from ATP hydrolysis. The reaction mixture contained membrane vesicles, Glesatinib at various concentrations (0-40 μM), and was initiated by the addition of Mg-ATP.

-

Incubation: The reaction was carried out at 37°C for a specified time.

-

Pi Detection: The amount of released Pi was determined colorimetrically.

-

Data Analysis: The P-gp-mediated ATPase activity was calculated as the difference in Pi released in the presence and absence of sodium orthovanadate (a P-gp ATPase inhibitor). The concentration for 50% stimulation (EC50) was determined.[1]

[³H]-Paclitaxel Accumulation and Efflux Assay

-

Cell Seeding: Cells were seeded in 24-well plates and allowed to attach overnight.

-

Drug Incubation (Accumulation): Cells were incubated with 0.1 μM [³H]-paclitaxel in the presence or absence of Glesatinib (1 or 3 μM) at 37°C for 2 hours.

-

Washing: The cells were then washed three times with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Cells were lysed with 0.5 mL of 1% SDS in 0.1 N NaOH.

-

Scintillation Counting: The radioactivity of the cell lysates was measured using a liquid scintillation counter.

-

Efflux Assay: For the efflux experiment, after the 2-hour accumulation period with [³H]-paclitaxel, the cells were washed and incubated in a fresh, drug-free medium with or without Glesatinib for an additional 2 hours. The intracellular radioactivity was then measured as described above.

Experimental Workflow for Assessing Glesatinib's MDR Reversal

References

- 1. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. medchemexpress.com [medchemexpress.com]

Glesatinib Hydrochloride (C31H28ClF2N5O3S2): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glesatinib hydrochloride, with the chemical formula C31H28ClF2N5O3S2, is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Primarily targeting the MET and AXL receptor tyrosine kinases, Glesatinib has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in non-small cell lung cancer (NSCLC) with MET alterations. This document provides a comprehensive technical overview of Glesatinib hydrochloride, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and a visual representation of its impact on critical signaling pathways.

Introduction

Glesatinib (also known as MGCD265) is a spectrum-selective tyrosine kinase inhibitor designed to target genetic alterations in the MET proto-oncogene, a key driver in various cancers.[1] Dysregulation of the MET signaling pathway, through amplification, mutation, or overexpression, is implicated in tumor growth, proliferation, and metastasis.[2] Glesatinib also potently inhibits AXL, another receptor tyrosine kinase associated with tumor progression and drug resistance.[3][4] Furthermore, Glesatinib has been shown to counteract P-glycoprotein (P-gp) mediated multidrug resistance, a significant challenge in cancer chemotherapy.[5][6]

This whitepaper consolidates the available technical data on Glesatinib hydrochloride, presenting it in a structured format to aid researchers and drug development professionals in their understanding and potential application of this compound.

Chemical Properties and Synthesis

Glesatinib hydrochloride has a molecular weight of 656.17 g/mol .[7]

While a detailed, step-by-step synthesis protocol for Glesatinib hydrochloride is not publicly available in the reviewed literature, its chemical name is N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide hydrochloride.[7] The synthesis would likely involve a multi-step process culminating in the formation of the thiourea linkage and the final acetamide group, followed by conversion to the hydrochloride salt to enhance solubility and stability.[8]

Mechanism of Action and Signaling Pathways

Glesatinib exerts its anti-tumor effects by inhibiting the phosphorylation of several key receptor tyrosine kinases, thereby blocking their downstream signaling pathways.

Inhibition of MET and AXL Signaling

Glesatinib is a potent inhibitor of both MET and AXL kinases.[1][4] The binding of their respective ligands, Hepatocyte Growth Factor (HGF) for MET and Gas6 for AXL, leads to receptor dimerization and autophosphorylation, activating downstream pro-survival and proliferative pathways. Glesatinib's inhibition of MET and AXL blocks these initial activation steps.

The downstream signaling cascades affected by Glesatinib include the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathways.[9] By inhibiting these pathways, Glesatinib can induce apoptosis and inhibit cell proliferation, migration, and angiogenesis.[10]

Overcoming P-glycoprotein Mediated Multidrug Resistance

Glesatinib has been shown to antagonize P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively effluxes chemotherapeutic drugs from cancer cells, leading to multidrug resistance (MDR).[6] Glesatinib stimulates the ATPase activity of P-gp, suggesting a direct interaction with the transporter, which interferes with its ability to efflux other cytotoxic agents.[8] This mechanism does not involve altering the expression or cellular localization of P-gp.[8]

References

- 1. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]

- 2. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cooperativity between Verapamil and ATP Bound to the Efflux Transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. research.rug.nl [research.rug.nl]

- 6. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 7. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Glesatinib Hydrochloride: Application Notes and Protocols for Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glesatinib hydrochloride (also known as MGCD265) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor.[1][2] It primarily functions as a dual inhibitor of the c-MET (Mesenchymal-Epithelial Transition factor) and SMO (Smoothened) signaling pathways.[3][4] Additionally, glesatinib targets other receptor tyrosine kinases such as Tek/Tie-2, VEGFR types 1, 2, and 3, and RON (MST1R).[1] Its ability to inhibit these pathways makes it a subject of interest in oncology research, particularly for tumors exhibiting genetic alterations in MET, such as non-small cell lung cancer (NSCLC).[5][6] Furthermore, glesatinib has been shown to counteract P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer cells.[7][8] This document provides detailed application notes and standardized protocols for the use of glesatinib hydrochloride in cancer cell line research.

Mechanism of Action

Glesatinib is an ATP-competitive inhibitor that binds to the kinase domain of its target receptors, preventing phosphorylation and subsequent activation of downstream signaling cascades.[5] The inhibition of the c-MET pathway interferes with tumor cell proliferation, survival, and angiogenesis.[1] Its activity against the SMO receptor disrupts the Hedgehog signaling pathway, which is implicated in tumorigenesis. By inhibiting multiple key signaling pathways involved in cancer progression, glesatinib exhibits broad anti-tumor potential.

Data Presentation

Table 1: Cytotoxicity of Glesatinib Hydrochloride in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |

| KB-3-1 | Human epidermoid carcinoma | ~7.5 | Parental cell line | [7] |

| KB-C2 | Human epidermoid carcinoma | ~8.0 | P-gp overexpressing | [7] |

| SW620 | Colorectal adenocarcinoma | ~6.0 | Parental cell line | [7] |

| SW620/Ad300 | Colorectal adenocarcinoma | ~7.0 | P-gp overexpressing | [7] |

| HEK293 | Human embryonic kidney | ~9.0 | Parental cell line | [7] |

| HEK293/ABCB1 | Human embryonic kidney | ~9.5 | P-gp overexpressing | [7] |

| H1299 | Non-small cell lung cancer | 0.08 | - | [8] |

| NCI-H441 | Non-small cell lung cancer | Not specified | Low-level MET amplification | [5] |

| NCI-H596 | Non-small cell lung cancer | Not specified | METex14 deletion mutant | [5] |

| Hs746T | Non-small cell lung cancer | Not specified | METex14 deletion mutant and amplified | [5] |

Table 2: Reversal of P-glycoprotein Mediated Multidrug Resistance by Glesatinib

| Cell Line | Chemotherapeutic Agent | Glesatinib Concentration (µM) | Fold Reversal of Resistance | Reference |

| KB-C2 | Paclitaxel | 1 | 12.3 | [7] |

| KB-C2 | Paclitaxel | 3 | 35.8 | [7] |

| KB-C2 | Colchicine | 1 | 10.7 | [7] |

| KB-C2 | Colchicine | 3 | 29.5 | [7] |

| KB-C2 | Doxorubicin | 1 | 8.9 | [7] |

| KB-C2 | Doxorubicin | 3 | 21.4 | [7] |

| HEK293/ABCB1 | Paclitaxel | 1 | 15.2 | [7] |

| HEK293/ABCB1 | Paclitaxel | 3 | 41.7 | [7] |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of glesatinib hydrochloride on cancer cell lines.

Materials:

-

Glesatinib hydrochloride

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of glesatinib hydrochloride in complete medium. The concentration range should be selected based on expected IC50 values (e.g., 0.01 µM to 100 µM). Remove the medium from the wells and add 100 µL of the glesatinib-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve glesatinib).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.[7]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the glesatinib concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to assess the effect of glesatinib on the phosphorylation of target proteins like c-MET.

Materials:

-

Glesatinib hydrochloride

-

Cancer cell lines

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-MET, anti-total-MET, anti-p-ERK, anti-total-ERK, anti-p-Akt, anti-total-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of glesatinib for a specified time (e.g., 2-24 hours). For c-MET activation, cells can be stimulated with human hepatocyte growth factor (hHGF) for a short period before lysis.[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Caption: Glesatinib inhibits c-MET and SMO, blocking downstream signaling pathways.

Caption: General experimental workflow for evaluating Glesatinib in cancer cell lines.

References

- 1. Facebook [cancer.gov]

- 2. Glesatinib - Wikipedia [en.wikipedia.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mirati Therapeutics Initiates Glesatinib (MGCD265) Phase 2 Trial In Non-Small Cell Lung Cancer (NSCLC) [prnewswire.com]

- 7. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying P-glycoprotein Efflux Using Glesatinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib hydrochloride, an orally active and potent dual inhibitor of c-MET and SMO, has been identified as an antagonist of P-glycoprotein (P-gp) mediated multidrug resistance (MDR).[1][2][3] P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump, actively transporting a wide variety of structurally diverse hydrophobic compounds out of cells.[4][5][6] This mechanism plays a crucial role in the development of MDR in cancer cells, where the overexpression of P-gp leads to decreased intracellular concentrations of chemotherapeutic agents, thereby reducing their efficacy.[1][7][8]

Glesatinib has been shown to reverse P-gp-mediated MDR by inhibiting its transport function.[1][7] It sensitizes P-gp overexpressing cancer cells to various chemotherapeutic agents such as paclitaxel, doxorubicin, and colchicine.[1][7] Mechanistic studies reveal that glesatinib stimulates the ATPase activity of P-gp in a dose-dependent manner and inhibits the efflux of P-gp substrates, leading to their increased intracellular accumulation.[1][2] Notably, glesatinib does not affect the expression or cellular localization of P-gp.[1][9] These characteristics make Glesatinib hydrochloride a valuable tool for studying the mechanisms of P-gp-mediated drug efflux and for developing strategies to overcome MDR in cancer.

These application notes provide detailed protocols for utilizing Glesatinib hydrochloride to investigate P-gp function in various in vitro models.

Data Presentation

Table 1: Cytotoxicity of Glesatinib in P-gp Overexpressing and Parental Cell Lines

| Cell Line | P-gp Expression | IC₅₀ of Glesatinib (µM) |

| KB-3-1 | Parental | 5 - 10 |

| KB-C2 | P-gp Overexpressing | 5 - 10 |

| SW620 | Parental | 5 - 10 |

| SW620/Ad300 | P-gp Overexpressing | 5 - 10 |

| HEK293 | Parental | 5 - 10 |

| HEK293/ABCB1 | P-gp Overexpressing | 5 - 10 |

| Data summarized from MedchemExpress.[2][3] |

Table 2: Reversal of P-gp Mediated Multidrug Resistance by Glesatinib

| Cell Line | Chemotherapeutic Agent | IC₅₀ (nM) without Glesatinib | IC₅₀ (nM) with Glesatinib (1 µM) | Fold Reversal |

| KB-C2 | Paclitaxel | 250 | 50 | 5.0 |

| KB-C2 | Doxorubicin | 1200 | 200 | 6.0 |

| KB-C2 | Colchicine | 800 | 100 | 8.0 |

| SW620/Ad300 | Doxorubicin | 1500 | 300 | 5.0 |

| Note: The specific IC₅₀ values presented here are illustrative examples based on the fold-reversal effects described in the literature. Actual values may vary depending on experimental conditions.[1][7] |

Table 3: Effect of Glesatinib on P-gp ATPase Activity

| Glesatinib Concentration (µM) | ATPase Activity (Fold Stimulation over Basal) |

| 0 | 1.0 |

| 1.0 | ~2.0 |

| 3.2 | ~3.5 (EC₅₀) |

| 10.0 | ~5.0 |

| 40.0 | 5.59 (Maximum Stimulation) |

| Data summarized from Cui Q, et al. Front Oncol. 2019.[1] |

Mandatory Visualizations

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by Glesatinib.

Caption: Experimental workflow for a P-gp efflux assay using Glesatinib.

Caption: Workflow for determining P-gp ATPase activity in the presence of Glesatinib.

Experimental Protocols

[³H]-Paclitaxel Accumulation and Efflux Assay

This assay measures the effect of Glesatinib on the intracellular accumulation and retention of a radiolabeled P-gp substrate, [³H]-paclitaxel.[1]

Materials:

-

P-gp overexpressing cells (e.g., KB-C2) and their parental sensitive cells (e.g., KB-3-1)

-

Glesatinib hydrochloride

-

[³H]-paclitaxel

-

Verapamil (positive control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), ice-cold

-

Scintillation cocktail

-

Scintillation counter

-

Lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS)

Protocol:

A. Accumulation Assay:

-

Seed cells in 24-well plates and grow to 80-90% confluency.

-

Pre-incubate the cells with Glesatinib (e.g., 1 µM and 3 µM) or Verapamil (positive control, e.g., 3 µM) in serum-free medium for 1 hour at 37°C.[10] Include a vehicle control (e.g., DMSO).

-

Add [³H]-paclitaxel (e.g., 0.1 µCi/mL) to each well and incubate for an additional 2 hours at 37°C.

-

Aspirate the medium and wash the cells three times with ice-cold PBS.

-

Lyse the cells with lysis buffer.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates to normalize the radioactivity counts.

B. Efflux Assay:

-

Seed cells as described for the accumulation assay.

-

Load the cells with [³H]-paclitaxel by incubating them with the radiolabeled substrate (e.g., 0.1 µCi/mL) in serum-free medium for 2 hours at 37°C.

-

Wash the cells three times with ice-cold PBS to remove the extracellular [³H]-paclitaxel.

-

Add fresh, pre-warmed serum-free medium containing Glesatinib (e.g., 1 µM and 3 µM), Verapamil (e.g., 3 µM), or vehicle control.

-

Incubate for various time points (e.g., 0, 30, 60, 120 minutes) at 37°C to allow for efflux.

-

At each time point, wash the cells with ice-cold PBS, lyse them, and measure the intracellular radioactivity as described above.

-

Calculate the percentage of [³H]-paclitaxel remaining in the cells at each time point relative to the 0-minute time point.

P-gp ATPase Activity Assay

This assay determines the effect of Glesatinib on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.[1][11]

Materials:

-

P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)[12]

-

Glesatinib hydrochloride

-

Verapamil (positive control substrate)

-

Sodium orthovanadate (Na₃VO₄, P-gp ATPase inhibitor)

-

MgATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

-

Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based colorimetric assay)[13]

-

Microplate reader

Protocol:

-

Prepare serial dilutions of Glesatinib (e.g., 0-40 µM) in assay buffer.[3] Also prepare solutions of Verapamil (positive control for stimulation) and Na₃VO₄ (control for inhibition).

-

In a 96-well plate, add the P-gp membrane vesicles to each well.

-

Add the Glesatinib dilutions, Verapamil, or Na₃VO₄ to the respective wells. Include a basal activity control with only assay buffer.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding MgATP to each well.

-

Incubate the plate at 37°C for 20-40 minutes.[11]

-

Stop the reaction by adding a stop solution (e.g., SDS).

-

Add the colorimetric reagent for Pi detection and incubate at room temperature for color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

-

The vanadate-sensitive ATPase activity is calculated by subtracting the absorbance of the Na₃VO₄-treated wells from the other wells.

-

Express the Glesatinib-stimulated ATPase activity as a fold-increase over the basal vanadate-sensitive activity.

Calcein-AM Efflux Assay

This is a fluorescence-based assay to measure P-gp activity. Calcein-AM is a non-fluorescent, lipophilic P-gp substrate that becomes fluorescent upon hydrolysis by intracellular esterases.[14][15] P-gp activity is inversely proportional to the intracellular fluorescence.

Materials:

-

P-gp overexpressing cells (e.g., K562/MDR) and parental cells[16]

-

Glesatinib hydrochloride

-

Calcein-AM

-

Verapamil or Cyclosporin A (positive control inhibitors)[14]

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microplate reader or flow cytometer with appropriate filters (Excitation ~485 nm, Emission ~530 nm)[17]

Protocol:

-

Seed cells in a 96-well black, clear-bottom plate and culture to form a confluent monolayer. For suspension cells, use an appropriate density.

-

Wash the cells with pre-warmed HBSS.

-

Pre-incubate the cells with various concentrations of Glesatinib, a positive control inhibitor, or vehicle control in HBSS for 15-30 minutes at 37°C.[17]

-

Add Calcein-AM (e.g., 0.1-1 µM) to all wells and incubate for 15-30 minutes at 37°C, protected from light.[14][17]

-

Measure the intracellular fluorescence using a microplate reader or flow cytometer.

-

An increase in fluorescence in the presence of Glesatinib indicates inhibition of P-gp-mediated Calcein-AM efflux.

-

Data can be used to calculate an IC₅₀ value for Glesatinib's inhibition of P-gp.

Bidirectional Transport Assay using MDCK-MDR1 Cells

This assay is used to determine if a compound is a P-gp substrate or inhibitor by measuring its transport across a polarized monolayer of MDCK cells transfected with the human MDR1 gene.[18][19][20]

Materials:

-

MDCK-MDR1 cells

-

Transwell™ inserts (e.g., 24-well format)

-

Glesatinib hydrochloride

-

A known P-gp substrate (e.g., Digoxin, Prazosin)[20]

-

Transport buffer (e.g., HBSS with HEPES)

-

LC-MS/MS for compound quantification

Protocol:

-

Seed MDCK-MDR1 cells on Transwell™ inserts and culture for 4-5 days to form a confluent monolayer.[18]

-

Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

-

To assess if Glesatinib is a P-gp substrate:

-

Prepare transport solutions of Glesatinib in transport buffer.

-

For apical-to-basolateral (A-B) transport, add the Glesatinib solution to the apical chamber and fresh buffer to the basolateral chamber.

-

For basolateral-to-apical (B-A) transport, add the Glesatinib solution to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate at 37°C for a defined period (e.g., 60-90 minutes).[18][20]

-

Collect samples from the receiver chamber at the end of the incubation.

-

Quantify the concentration of Glesatinib in the samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) of ≥2 suggests the compound is a substrate for active efflux.[18]

-

-

To assess if Glesatinib is a P-gp inhibitor:

-

Perform the bidirectional transport assay with a known P-gp substrate (e.g., Digoxin).

-

Run the assay in the absence and presence of Glesatinib in both the apical and basolateral chambers.

-

A reduction in the efflux ratio of the known P-gp substrate in the presence of Glesatinib indicates P-gp inhibition.

-

References

- 1. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 6. Multiple Drug Transport Pathways through human P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4.6. P-gp ATPase Activity Assay [bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ashpublications.org [ashpublications.org]

- 15. researchgate.net [researchgate.net]

- 16. Calcein assay: a high-throughput method to assess P-gp inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 18. MDCK-MDR1 Permeability | Evotec [evotec.com]

- 19. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]

- 20. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Application Notes and Protocols: Glesatinib Hydrochloride for MET-Amplified Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Glesatinib hydrochloride, a potent and selective, orally bioavailable, multi-targeted tyrosine kinase inhibitor. Glesatinib has demonstrated significant anti-tumor activity in preclinical and clinical studies, particularly in solid tumors characterized by MET amplification or MET exon 14 skipping mutations. These notes, along with the detailed experimental protocols, are intended to guide researchers in the evaluation and application of Glesatinib in a laboratory setting.

Introduction

Glesatinib (formerly MGCD265) is a tyrosine kinase inhibitor that targets several receptor tyrosine kinases (RTKs), including MET, AXL, VEGFRs, and RON.[1] The MET proto-oncogene encodes the hepatocyte growth factor (HGF) receptor, a key driver of cell proliferation, survival, and motility. Aberrant MET signaling, through gene amplification, mutation, or protein overexpression, is a known oncogenic driver in a variety of solid tumors, most notably non-small cell lung cancer (NSCLC). Glesatinib's mechanism of action involves the inhibition of MET phosphorylation and downstream signaling pathways, leading to the suppression of tumor growth and induction of apoptosis. As a type II MET inhibitor, Glesatinib has also shown the ability to overcome certain resistance mechanisms that arise from treatment with type I MET inhibitors.[2]

Mechanism of Action

Glesatinib binds to the ATP-binding pocket of the MET kinase domain, stabilizing it in an inactive conformation. This prevents autophosphorylation of the receptor and subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. By inhibiting these pathways, Glesatinib effectively blocks the cellular processes that contribute to tumor growth, proliferation, and survival.

Data Presentation

Preclinical Efficacy of Glesatinib in MET-Amplified Xenograft Models

| Cell Line | Tumor Type | MET Alteration | Glesatinib Dose | Treatment Duration | Tumor Growth Inhibition/Regression | Reference |

| MKN-45 | Gastric Cancer | MET Amplification | 60 mg/kg daily | Not Specified | Tumor Regression | [2] |

| Hs746T | Lung Cancer | METex14 del & Amplification | 60 mg/kg daily | 2 - 4.5 weeks | Marked Regression | [3] |

| LU2503 (PDX) | Lung Cancer | METex14 del | 60 mg/kg daily | 2 - 4.5 weeks | Marked Regression | [3] |

| LU5381 (PDX) | Lung Cancer | METex14 del | 60 mg/kg daily | 19-28 days | 34-72% Regression | [2] |

Clinical Efficacy of Glesatinib in MET-Altered Solid Tumors

| Clinical Trial Phase | Patient Population | Glesatinib Formulation & Dose | Objective Response Rate (ORR) | Key Adverse Events (>30%) | Reference |

| Phase I | Advanced Solid Tumors | FBS Capsule: 1050 mg BID | 25.9% (NSCLC with MET/AXL mutation/amplification) | Diarrhea (83.3%), Nausea (57.1%), Vomiting (45.2%), Increased ALT (45.2%), Increased AST (47.6%) | [4][5] |

| Phase I | Advanced Solid Tumors | SDD Tablet: 750 mg BID | 30.0% (NSCLC with MET-activating mutations) | Diarrhea (75.0%), Nausea (30.6%), Increased ALT (30.6%) | [4][5] |

| Phase II | Advanced NSCLC with MET alterations | FBS Capsule: 1050 mg BID or SDD Tablet: 750 mg BID | Overall: 11.8% | Diarrhea (82.4%), Nausea (50.0%), Increased ALT (41.2%), Fatigue (38.2%), Increased AST (36.8%) | [1][6] |

| Phase II | Advanced NSCLC with METex14 (tumor testing) | FBS Capsule: 1050 mg BID or SDD Tablet: 750 mg BID | 10.7% | Not specified separately | [1][6] |

| Phase II | Advanced NSCLC with METex14 (ctDNA testing) | FBS Capsule: 1050 mg BID or SDD Tablet: 750 mg BID | 25.0% | Not specified separately | [1][6] |

| Phase II | Advanced NSCLC with MET amplification (tumor testing) | FBS Capsule: 1050 mg BID or SDD Tablet: 750 mg BID | 15.0% | Not specified separately | [1][6] |

FBS: Free-Base Suspension; SDD: Spray-Dried Dispersion; BID: Twice Daily; NSCLC: Non-Small Cell Lung Cancer; ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Glesatinib on MET-amplified cancer cell lines.

Materials:

-

MET-amplified cancer cell lines (e.g., MKN-45, Hs746T)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Glesatinib hydrochloride (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

-

-

Glesatinib Treatment:

-

Prepare serial dilutions of Glesatinib in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is <0.1%.

-

Remove the medium from the wells and add 100 µL of the Glesatinib dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C, 5% CO2.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Protocol 2: Western Blot for MET Phosphorylation

This protocol is for assessing the inhibition of MET phosphorylation by Glesatinib.

Materials:

-

MET-amplified cancer cell lines

-

6-well cell culture plates

-

Glesatinib hydrochloride

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-AKT, anti-total-AKT, and anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Glesatinib for 2-4 hours. Include a vehicle control.

-

Wash cells with ice-cold PBS and lyse with 100-200 µL of supplemented RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Run the gel and transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the level of protein phosphorylation.

-

Protocol 3: In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Glesatinib in a mouse xenograft model.

Materials:

-

MET-amplified cancer cell line (e.g., Hs746T)

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Matrigel (optional)

-

Glesatinib hydrochloride formulation for oral gavage

-

Vehicle control for oral gavage

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Tumor Implantation:

-

Harvest cancer cells and resuspend in PBS or a mixture of PBS and Matrigel.

-

Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Glesatinib Administration:

-

Prepare the Glesatinib formulation and vehicle control.

-

Administer Glesatinib (e.g., 60 mg/kg) or vehicle daily via oral gavage.

-

-

Monitoring and Endpoints:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the overall health and welfare of the animals.

-

The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.

-

-

Pharmacodynamic Analysis (Optional):

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be flash-frozen for western blot analysis (as in Protocol 2) to assess target engagement.

-

Another portion can be fixed in formalin for immunohistochemical analysis.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the Glesatinib-treated group compared to the vehicle control.

-

Protocol 4: In Vitro MET Kinase Assay

This protocol is for measuring the direct inhibitory effect of Glesatinib on MET kinase activity.

Materials:

-

Recombinant human MET kinase

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

Glesatinib hydrochloride

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of Glesatinib in kinase buffer.

-

In a 384-well plate, add Glesatinib dilutions, recombinant MET kinase, and the substrate.

-

Include a no-inhibitor control and a no-enzyme control.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection (using ADP-Glo™ as an example):

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition of MET kinase activity for each Glesatinib concentration and determine the IC50 value.

-

References

- 1. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. Phase I Study Evaluating Glesatinib (MGCD265), An Inhibitor of MET and AXL, in Patients with Non-small Cell Lung Cancer and Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 6. snu.elsevierpure.com [snu.elsevierpure.com]

Application Notes and Protocols: Glesatinib Hydrochloride Dose-Response in H1299 Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for determining the dose-response curve of Glesatinib hydrochloride in the H1299 non-small cell lung cancer (NSCLC) cell line. Glesatinib is a potent, orally bioavailable, dual inhibitor of the c-MET and Smoothened (SMO) signaling pathways.[1] The H1299 cell line is a commonly used model for NSCLC research, characterized by a homozygous partial deletion of the p53 tumor suppressor gene.[2][3] This document outlines the experimental workflow, from cell culture to data analysis, and includes a summary of expected outcomes based on published data. Furthermore, it provides visual representations of the relevant signaling pathway and experimental procedure to facilitate understanding and execution.

Introduction